2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole
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Description
2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
Scientific Research Applications
Antimicrobial and Antifungal Properties
Benzimidazole derivatives have been explored for their antimicrobial and antifungal properties. Studies have shown that these compounds exhibit potent activity against a range of bacterial and fungal strains. For instance, bis(benzimidazoles) have shown significant antimicrobial activity, offering new options for treating infections caused by bacteria or yeasts (Kopel et al., 2015). Similarly, benzimidazole-based Schiff base copper(II) complexes have demonstrated effective DNA binding, cellular DNA lesion effects, and cytotoxicity against various cancer cell lines, indicating their potential in antimicrobial and anticancer applications (Paul et al., 2015).
Antioxidant Activity
Some benzimidazole derivatives have shown significant antioxidant properties, which are critical in the prevention of oxidative stress-related diseases. For example, novel benzimidazole derivatives have been synthesized and found to exhibit superior antioxidant properties compared to butylated hydroxytoluene (BHT), highlighting their potential in mitigating lipid peroxidation in biological systems (Kuş et al., 2004).
Interaction with DNA and DNA Associated Processes
Benzimidazole derivatives are well-known for their ability to interact with DNA and interfere with DNA-associated processes. This interaction makes them valuable in the development of antitumor agents and in studying the molecular mechanisms of cancer. The bis- and tris-benzimidazole systems, in particular, have been explored for their capacity to bind to DNA and influence various DNA-associated activities, underscoring their relevance in medicinal chemistry (Bhattacharya & Chaudhuri, 2008).
Agricultural Applications
In agriculture, benzimidazole derivatives like carbendazim have been used in formulations to control fungal diseases in plants. Research into polymeric and solid lipid nanoparticles for the sustained release of these fungicides suggests that encapsulating these compounds can enhance their effectiveness while reducing their environmental and human toxicity (Campos et al., 2015).
Corrosion Inhibition
Benzimidazole derivatives have also been studied for their corrosion inhibition properties. They have shown significant efficiency in protecting metals against corrosion, particularly in acidic environments. This makes them valuable in industrial applications where metal preservation is crucial (Hu et al., 2016).
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-5,6-dimethyl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-10-7-14-15(8-11(10)2)21-17(20-14)22-9-16-18-12-5-3-4-6-13(12)19-16/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCIFSSQWAVZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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